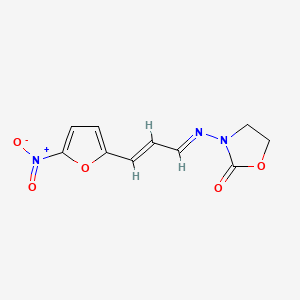
3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone: is a synthetic compound known for its diverse applications in scientific research. It is a derivative of nitrofuran and oxazolidinone, which are classes of compounds with significant biological activities. This compound is particularly noted for its antibacterial and antiprotozoal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone typically involves the reaction of 5-nitrofuran acrylaldehyde with hydrazine hydrate, urea, and ethyl chloroacetate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone is used as a precursor for synthesizing other biologically active compounds.
Biology: In biological research, this compound is studied for its antibacterial and antiprotozoal properties. It has been shown to inhibit the growth of various bacterial strains and protozoa, making it a valuable tool in microbiology.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its antibacterial properties make it a candidate for developing new antibiotics.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as an intermediate in chemical synthesis makes it valuable for manufacturing various products.
Mechanism of Action
The mechanism of action of 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone involves its interaction with bacterial enzymes and DNA. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .
Molecular Targets and Pathways:
Bacterial Enzymes: The compound targets bacterial enzymes involved in DNA synthesis and repair.
DNA Damage: The reactive intermediates formed during the reduction process cause DNA strand breaks and other forms of damage.
Comparison with Similar Compounds
Furagin: An imidazolidine-2,4-dione that is structurally similar and used as a nitrofuran antibiotic.
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.
Uniqueness: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone is unique due to its combined nitrofuran and oxazolidinone structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its broad spectrum of applications in scientific research make it a versatile compound.
Properties
CAS No. |
3318-78-3 |
|---|---|
Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9N3O5/c14-10-12(6-7-17-10)11-5-1-2-8-3-4-9(18-8)13(15)16/h1-5H,6-7H2/b2-1+,11-5+ |
InChI Key |
VVCKHODQOZBLBQ-UAIOPKHMSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


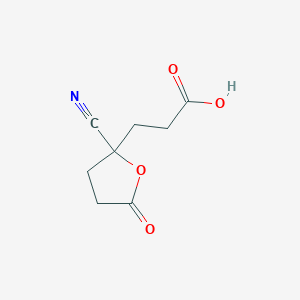
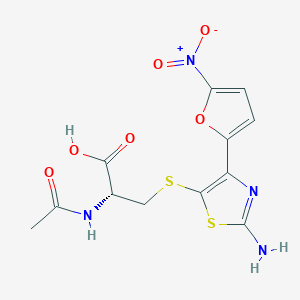
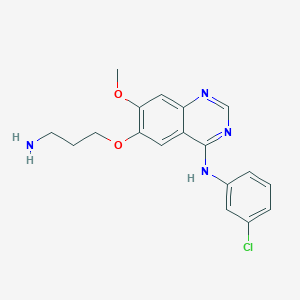
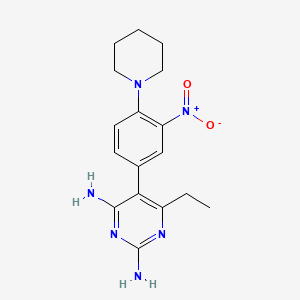

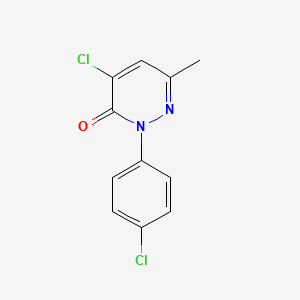
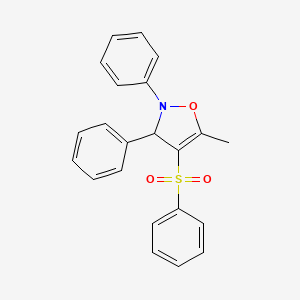
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)
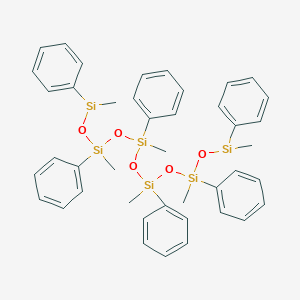
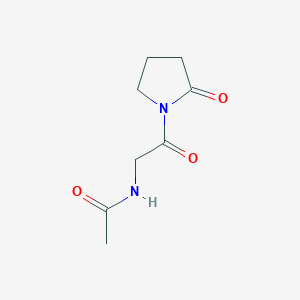

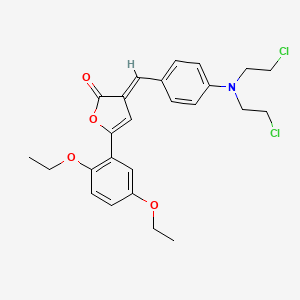
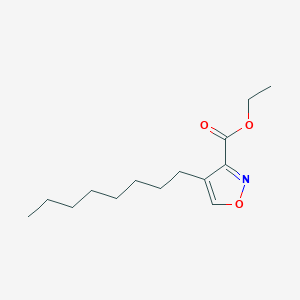
![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
